3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines indole, oxadiazole, and triazole moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The indole moiety can be introduced via a Fischer indole synthesis, while the triazole ring is often formed through a Huisgen 1,3-dipolar cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and oxadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the indole, oxadiazole, or triazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a biochemical probe to study enzyme interactions.
Industry: In the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-competitive inhibitor of α-glucosidase, binding directly to the enzyme and preventing its activity . This interaction can be confirmed through kinetic analysis and fluorescence quenching experiments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-oxadiazole derivatives and triazole-containing molecules. Examples include:
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
What sets 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide apart is its unique combination of three different heterocyclic rings, which confer a broad range of biological activities. This makes it a versatile compound for various scientific applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C15H13N7O2 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C15H13N7O2/c23-12(19-15-17-8-18-21-15)3-4-13-20-14(22-24-13)10-1-2-11-9(7-10)5-6-16-11/h1-2,5-8,16H,3-4H2,(H2,17,18,19,21,23) |
InChI Key |
MECQRGGFEWAUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)NC4=NC=NN4 |
Origin of Product |
United States |
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